molecular formula C18H20O2 B12119787 1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene CAS No. 4705-32-2

1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene

Cat. No.: B12119787
CAS No.: 4705-32-2
M. Wt: 268.3 g/mol
InChI Key: WPOMWAWPFBPBFK-AATRIKPKSA-N
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Description

1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C18H20O2 It is a derivative of benzene, characterized by the presence of ethoxy groups and a vinyl linkage between two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene typically involves the reaction of 4-ethoxybenzaldehyde with 4-ethoxyphenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a dehydration step to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The vinyl linkage and ethoxy groups contribute to its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene is unique due to its specific combination of ethoxy groups and a vinyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

4705-32-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-ethoxy-4-[(E)-2-(4-ethoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C18H20O2/c1-3-19-17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20-4-2/h5-14H,3-4H2,1-2H3/b6-5+

InChI Key

WPOMWAWPFBPBFK-AATRIKPKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC

Origin of Product

United States

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